molecular formula C10H18N2O4 B12969420 (Z)-di-tert-butyl diazene-1,2-dicarboxylate

(Z)-di-tert-butyl diazene-1,2-dicarboxylate

Cat. No.: B12969420
M. Wt: 230.26 g/mol
InChI Key: QKSQWQOAUQFORH-QXMHVHEDSA-N
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Description

(Z)-di-tert-butyl diazene-1,2-dicarboxylate is an organic compound with the molecular formula C₁₀H₁₈N₂O₄. It is a reagent commonly used in organic synthesis, particularly in electrophilic amination and asymmetric Friedel-Crafts amination reactions . This compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-di-tert-butyl diazene-1,2-dicarboxylate typically involves the reaction of di-tert-butyl azodicarboxylate with appropriate reagents under controlled conditions. One common method involves the use of ammonium chloride and zinc in tetrahydrofuran (THF) and water . The reaction is carried out by stirring the mixture for approximately three hours, followed by filtration and purification through column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (Z)-di-tert-butyl diazene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are amine derivatives, which are valuable intermediates in the synthesis of various organic compounds .

Mechanism of Action

The mechanism of action of (Z)-di-tert-butyl diazene-1,2-dicarboxylate involves its role as an electrophilic reagent. It reacts with nucleophiles, such as β-keto esters, to form amine derivatives. The reaction is often catalyzed by chiral guanidine or organocatalysts, which facilitate the selective formation of the desired products . The molecular targets and pathways involved in these reactions are primarily related to the formation of carbon-nitrogen bonds.

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

tert-butyl (NZ)-N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3/b12-11-

InChI Key

QKSQWQOAUQFORH-QXMHVHEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=N\C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C

Origin of Product

United States

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